Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate
Description
Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate is a substituted oxoacetate derivative featuring a 3-chlorophenyl group linked via a methylamino moiety to an oxoacetate ester. Such compounds are often intermediates in drug synthesis, particularly for anticancer agents, agrochemicals, and receptor ligands .
Properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGAHCSJAQGGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-chlorobenzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and yield. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, which are crucial for developing new chemical entities.
Table 1: Reaction Pathways Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | Carboxylic acids or ketones | Useful for functional group interconversion |
| Reduction | Alcohol derivatives | Important for modifying chemical properties |
| Substitution | Various substituted derivatives | Dependent on nucleophile used |
Biological Research
In biological studies, this compound has been investigated for its potential therapeutic effects. It has shown promise in enzyme inhibition and protein-ligand interaction studies. The mechanism of action typically involves binding to specific molecular targets, which can lead to various biological effects such as modulation of enzyme activity or receptor functions.
Case Study: Enzyme Inhibition
A study demonstrated that this compound acts as an inhibitor for certain enzymes involved in cancer pathways. The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations.
Table 2: Biological Activity of this compound
| Cell Line | Concentration (mg/kg) | Effect |
|---|---|---|
| MV4-11 (Leukemia) | 20 | Decreased cell viability |
| HCT116 (Colorectal) | 10 | Inhibition of PI3K pathway |
| A549 (Lung Cancer) | 4 | Reduced tumor growth |
Industrial Applications
In the industrial context, this compound is used as a building block in the synthesis of fine chemicals and pharmaceuticals. Its ability to be produced through scalable methods such as continuous flow reactors enhances its utility in large-scale applications.
Synthesis Process Overview
The synthesis typically involves the reaction of ethyl oxalyl chloride with 3-chlorobenzylamine in the presence of a base like triethylamine. Maintaining low temperatures during the reaction is crucial to prevent side reactions and ensure high yields.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Observations :
- Bromine substitution (e.g., 3-Br) correlates with potent anticancer activity, as seen in , though direct comparisons with the chloro analog are lacking.
- Dichloro substitution increases lipophilicity and toxicity risks .
- Fluorine and methyl groups (e.g., 3-F, 4-CH3) may improve metabolic stability due to electron-withdrawing and donating effects, respectively .
Alkyl- and Alkoxy-Substituted Analogs
Key Observations :
Thio- and Hydrazone-Modified Analogs
Key Observations :
Cyclic and Bulky Substituents
Biological Activity
Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Ethyl ester group : Enhances solubility and bioavailability.
- Chlorophenyl group : Imparts specific interactions with biological targets.
- Methylamino group : Contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Notably, it acts as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in the glycolytic pathway. By inhibiting LDH, the compound reduces lactate production, which can influence cellular energy metabolism and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has demonstrated promising anticancer properties through various mechanisms:
- Cytotoxicity : It has been shown to induce apoptosis in cancer cell lines such as HCT116 and A549, with IC50 values indicating significant potency .
- Inhibition of Cell Proliferation : this compound effectively inhibits cancer cell proliferation by modulating signaling pathways associated with cell growth and survival .
- Mechanistic Insights : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in PMC explored the effects of this compound on colon cancer cells (HCT116). The results indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 0.43 µM), along with increased apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, suggesting its potential use as a broad-spectrum antimicrobial agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. For analogous compounds, temperature (e.g., 50–80°C) and pH (neutral to slightly acidic) are critical to minimize side reactions like hydrolysis of the ester or amide groups . Catalysts such as Lewis acids (e.g., ZnCl₂) can enhance nucleophilic attack efficiency at electrophilic centers . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the target compound from byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?
- Methodological Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., methylamino CH₃, aromatic protons on 3-chlorophenyl) and carbonyl groups (amide C=O at ~165–170 ppm, ester C=O at ~170–175 ppm) .
- IR Spectroscopy: Confirms functional groups (amide N–H stretch ~3300 cm⁻¹, ester C=O ~1740 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm substituent positions .
Q. What are the common purification challenges associated with this compound, and how can they be addressed methodologically?
- Methodological Answer: Challenges include separating polar byproducts (e.g., unreacted amines or acids). Gradient elution in chromatography (e.g., 5–40% ethyl acetate in hexane) improves resolution . Recrystallization using ethanol/water mixtures can further enhance purity by exploiting solubility differences between the product and impurities .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict nucleophilic/electrophilic sites . Molecular docking (e.g., AutoDock Vina) simulates binding affinities to proteins (e.g., enzymes or receptors), guided by the compound’s lipophilicity (logP ~2.5–3.0) and steric effects from the 3-chlorophenyl group .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer:
- Replication Studies: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., varying substituents on the phenyl ring) to isolate activity contributors .
- Meta-Analysis: Statistically aggregate data from multiple studies to identify trends, adjusting for confounding factors like solvent choice (DMSO vs. ethanol) .
Q. What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound in medicinal chemistry contexts?
- Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replacing Cl with F or CH₃ on the phenyl ring) to assess electronic/steric effects .
- Biological Assays: Test analogs against target systems (e.g., antimicrobial MIC assays, kinase inhibition) to correlate structural features with activity .
- Pharmacokinetic Profiling: Measure logP, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 cells) to optimize drug-likeness .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer:
- Parameter Validation: Replicate reactions with strict control of moisture, oxygen levels, and catalyst purity .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., hydrolysis products) that may reduce yield .
- Computational Validation: Apply reaction kinetic models (e.g., Eyring equation) to predict optimal conditions .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
